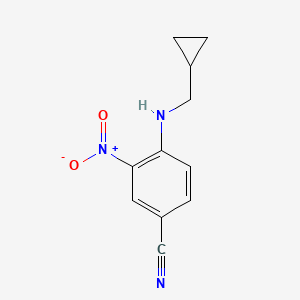
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a nitrobenzonitrile moiety. It is a solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Amination: The nitro compound is then subjected to amination, where the nitro group is reduced to an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclopropylmethylation: The final step involves the introduction of the cyclopropylmethyl group. This is typically done through a nucleophilic substitution reaction where the amino group reacts with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzoic acid
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzamide
- 4-[(Cyclopropylmethyl)amino]-3-nitrobenzaldehyde
Uniqueness
4-((Cyclopropylmethyl)amino)-3-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-(cyclopropylmethylamino)-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-6-9-3-4-10(11(5-9)14(15)16)13-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
Clave InChI |
BADWXRONIXUQIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














